N-(4-(4-(Prop-2-enylamino)-3,5-thiazolyl)phenyl)ethanamide, bromide
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Overview
Description
N-(4-(2-(allylamino)thiazol-4-yl)phenyl)acetamide hydrobromide is a compound that belongs to the class of thiazole derivatives. Thiazoles are five-membered heterocyclic compounds containing sulfur and nitrogen atoms. These compounds are known for their diverse biological activities, including antibacterial, antifungal, anti-inflammatory, and anticancer properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions often include the use of solvents such as ethanol or dimethyl sulfoxide (DMSO) and catalysts like triethylamine .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
N-(4-(2-(allylamino)thiazol-4-yl)phenyl)acetamide hydrobromide can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophilic substitution reactions can occur with reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .
Scientific Research Applications
N-(4-(2-(allylamino)thiazol-4-yl)phenyl)acetamide hydrobromide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Studied for its therapeutic potential in treating bacterial infections and cancer.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals
Mechanism of Action
The mechanism of action of N-(4-(2-(allylamino)thiazol-4-yl)phenyl)acetamide hydrobromide involves its interaction with specific molecular targets. For instance, it may inhibit bacterial enzymes or interfere with DNA replication in cancer cells. The thiazole ring can interact with various biological pathways, leading to its diverse biological activities .
Comparison with Similar Compounds
Similar Compounds
N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide: Known for its antimicrobial and anticancer properties.
2-Aminothiazole derivatives: Exhibiting a wide range of biological activities, including antibacterial, antifungal, and anti-inflammatory effects.
Uniqueness
N-(4-(2-(allylamino)thiazol-4-yl)phenyl)acetamide hydrobromide is unique due to its specific substitution pattern on the thiazole ring, which imparts distinct biological activities. Its allylamino group enhances its interaction with biological targets, making it a valuable compound for research and development .
Properties
Molecular Formula |
C14H16BrN3OS |
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Molecular Weight |
354.27 g/mol |
IUPAC Name |
N-[4-[2-(prop-2-enylamino)-1,3-thiazol-4-yl]phenyl]acetamide;hydrobromide |
InChI |
InChI=1S/C14H15N3OS.BrH/c1-3-8-15-14-17-13(9-19-14)11-4-6-12(7-5-11)16-10(2)18;/h3-7,9H,1,8H2,2H3,(H,15,17)(H,16,18);1H |
InChI Key |
UQFMZRCVNLRUGW-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)C2=CSC(=N2)NCC=C.Br |
Origin of Product |
United States |
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